
2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a dimethyl group and a methyl group at specific positions. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methyl-1,3-thiazole-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and microbial inhibition.
類似化合物との比較
Similar Compounds
- 4-Methyl-1,3-thiazole-2-carbaldehyde
- 2,4-Disubstituted thiazoles
- Imidazo[2,1-b][1,3]thiazoles
Uniqueness
2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for targeted interactions with biological molecules, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H13NOS |
|---|---|
分子量 |
183.27 g/mol |
IUPAC名 |
2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one |
InChI |
InChI=1S/C9H13NOS/c1-6-5-12-8(10-6)7(11)9(2,3)4/h5H,1-4H3 |
InChIキー |
JFILXQFOCOYMTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


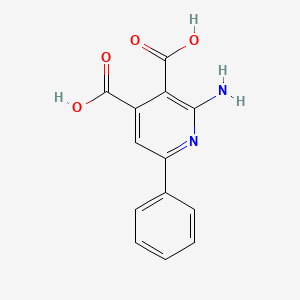
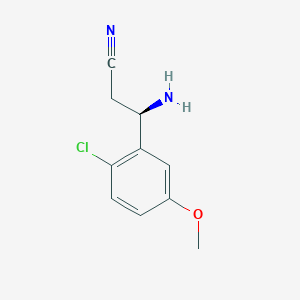
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15238598.png)

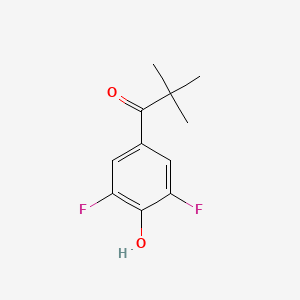
![Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate](/img/structure/B15238619.png)
![3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15238628.png)
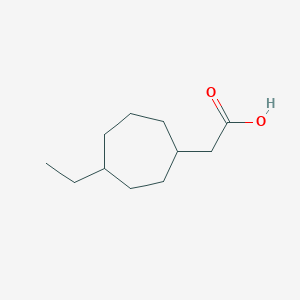

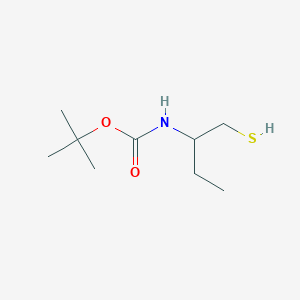
![6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238675.png)
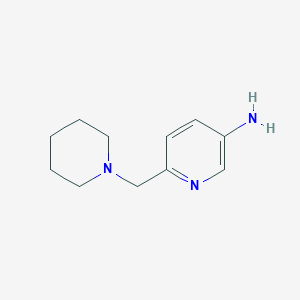

![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
